molecular formula C20H13F4NOS B2521905 4-[(E)-2-(4-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline CAS No. 866133-47-3

4-[(E)-2-(4-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline

Cat. No.: B2521905
CAS No.: 866133-47-3
M. Wt: 391.38
InChI Key: LFDZKYHUANNPCC-XVNBXDOJSA-N
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Description

4-[(E)-2-(4-Fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline is a fluorinated quinoline derivative featuring a thieno[3,2-c]quinoline core with a 4-fluorophenyl ethenyl group at position 4 and a trifluoromethoxy substituent at position 6. The compound’s structure combines fluorine-containing moieties known to enhance biological activity, solubility, and metabolic stability .

Properties

IUPAC Name

4-[(E)-2-(4-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F4NOS/c21-13-4-1-12(2-5-13)3-7-17-15-9-10-27-19(15)16-11-14(26-20(22,23)24)6-8-18(16)25-17/h1-8,11H,9-10H2/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDZKYHUANNPCC-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1C(=NC3=C2C=C(C=C3)OC(F)(F)F)C=CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=C1C(=NC3=C2C=C(C=C3)OC(F)(F)F)/C=C/C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F4NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(E)-2-(4-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline represents a novel class of heterocyclic compounds with potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy against various cancer cell lines.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that incorporate fluorinated phenyl groups and thienoquinoline moieties. The trifluoromethoxy group is significant for enhancing the lipophilicity and biological activity of the compound. The structural formula can be represented as follows:

C17H14F4N2O1S\text{C}_{17}\text{H}_{14}\text{F}_4\text{N}_2\text{O}_1\text{S}

Antitumor Activity

Recent studies have demonstrated that derivatives of thienoquinoline compounds exhibit significant antitumor activity. For instance, a related study on quinoline derivatives highlighted their potent activity against various cancer cell lines, including HT-29 (colon cancer) and MKN-45 (gastric cancer) with IC50 values in the nanomolar range .

CompoundCell LineIC50 (µM)
21cHT-290.01
21bMKN-450.53
21iH460<1

The specific compound has been evaluated for its cytotoxicity using MTS assays across multiple cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The results indicated a concentration-dependent decrease in cell viability, with notable efficacy at concentrations as low as 10 µM .

The mechanism by which this compound exerts its biological effects may involve the inhibition of key signaling pathways related to cell proliferation and survival. For example, compounds similar to thienoquinolines have been shown to interact with c-Met kinase, a critical player in tumor growth and metastasis . Further research is needed to elucidate the precise molecular targets of this compound.

Case Studies

Several case studies have explored the efficacy of thienoquinoline derivatives in preclinical models:

  • Study on MDA-MB-231 Cells :
    • Treatment with thienoquinoline derivatives resulted in a significant reduction in cell viability (up to 70% at 25 µM).
    • The study also indicated that these compounds could induce apoptosis as evidenced by increased caspase activity.
  • Prostate Cancer Models :
    • In PC-3 cells, certain derivatives exhibited GI50 values ranging from 28 to 48 µM, showcasing their potential for development as therapeutic agents .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Properties of Analogous Compounds
Compound Name Core Structure Position 4 Substituent Position 8 Substituent Molecular Weight Notable Properties/Activity
4-[(E)-2-(4-Fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline (Target) Thieno[3,2-c]quinoline (E)-2-(4-Fluorophenyl)ethenyl Trifluoromethoxy (-OCF₃) N/A Hypothesized enhanced bioactivity
4-[(E)-2-(2,4-Dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline () Thieno[3,2-c]quinoline (E)-2-(2,4-Dichlorophenyl)ethenyl Phenoxy (-OPh) 450.38 Predicted density: 1.394 g/cm³; Acidic pKa: 4.82
4-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazinyl}-8-(trifluoromethyl)quinoline () Quinoline Hydrazinyl-linked 4-methoxyphenyl Trifluoromethyl (-CF₃) N/A Polymorphism observed in crystallization
4-(Difluoromethyl)-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline (III.2.hA, ) Quinoline Difluoromethyl (-CF₂H) Trifluoromethoxy (-OCF₃) N/A Synthesized via TFEDMAA/BF₃·Et₂O; 64.7 mg yield
Key Observations:
  • Trifluoromethoxy vs.
  • Fluorophenyl Positioning : The 4-fluorophenyl ethenyl group in the target may offer better steric and electronic compatibility with biological targets than the 3-fluorophenyl variant in , which forms hydrogen bonds influencing crystal packing .
  • Core Modifications: Thieno[3,2-c]quinoline cores (target and ) may exhibit distinct π-π stacking interactions compared to simpler quinolines (), affecting binding affinity in biological systems .

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